2-(2-Methoxyanilino)-5-nitrobenzoic acid
Description
2-(2-Methoxyanilino)-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring a 2-methoxyanilino group at position 2 and a nitro group at position 5 of the aromatic ring. For instance, compounds such as 2-methylamino-5-nitrobenzoic acid () and 2-(4-ethoxycarbonylpiperidin-1-yl)-5-nitrobenzoic acid () highlight the versatility of 5-nitrobenzoic acid scaffolds in medicinal and materials chemistry. The methoxyanilino substituent likely enhances electron-donating properties and steric bulk compared to simpler amines, influencing reactivity and biological activity.
Properties
CAS No. |
5291-56-5 |
|---|---|
Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-21-13-5-3-2-4-12(13)15-11-7-6-9(16(19)20)8-10(11)14(17)18/h2-8,15H,1H3,(H,17,18) |
InChI Key |
WZJZEMMMZTVEAK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 5-nitrobenzoic acid derivatives, emphasizing substituent differences and their implications:
Physicochemical Properties
- Melting Points: Amino-substituted analogs (e.g., 2-amino-5-nitrobenzoic acid) exhibit high melting points (~270–280°C) due to strong intermolecular hydrogen bonding . In contrast, bulkier substituents like morpholino or ethoxycarbonylpiperidine likely reduce crystallinity, though specific data are absent.
- Solubility: Polar groups (e.g., morpholino in compound 11) enhance water solubility, whereas lipophilic groups (e.g., ethoxycarbonylpiperidine in compound 16) improve lipid membrane permeability .
- Reactivity: The nitro group at position 5 is a common electrophilic site for reduction or substitution reactions. For example, 2-amino-5-nitrobenzoic acid is a precursor for quinazolinone-based chemosensors .
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